molecular formula C15H15BrN2O2S B1274766 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid CAS No. 296899-02-0

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1274766
CAS No.: 296899-02-0
M. Wt: 367.3 g/mol
InChI Key: ZLJCOCPMGGSXRR-UHFFFAOYSA-N
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Description

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a thiazole ring, a piperidine ring, and a bromophenyl group

Biochemical Analysis

Biochemical Properties

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions ultimately contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular activity, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the biosynthesis of certain bacterial lipids, thereby disrupting bacterial cell membrane integrity and function. Additionally, it can affect the metabolism of cancer cells by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, facilitating its accumulation in target cells and tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound can significantly impact its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Coupling Reactions: The final step involves coupling the thiazole and piperidine rings, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated synthesis and purification systems would also be common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: Used in studies to understand the interaction of thiazole-containing compounds with biological systems.

    Chemical Biology: Employed as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-Chlorophenyl)thiazol-2-yl)piperidine-4-carboxylic acid
  • 1-(4-(4-Methylphenyl)thiazol-2-yl)piperidine-4-carboxylic acid
  • 1-(4-(4-Fluorophenyl)thiazol-2-yl)piperidine-4-carboxylic acid

Uniqueness

1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJCOCPMGGSXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391122
Record name 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296899-02-0
Record name 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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